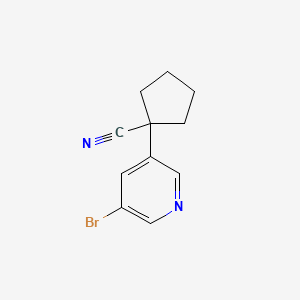
1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H9BrN. It consists of a cyclopentane ring with a carbonitrile (CN) group attached to it, as well as a bromine-substituted pyridine ring. This compound is commonly used as a building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile typically involves the reaction of 5-bromopyridine with cyclopentanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Reduction Reactions: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-3-yl)methanamine: Similar structure but with a methanamine group instead of a cyclopentanecarbonitrile group.
5-Bromopyridine-3-acetonitrile: Similar structure but with an acetonitrile group instead of a cyclopentanecarbonitrile group.
Uniqueness: 1-(5-Bromopyridin-3-yl)cyclopentanecarbonitrile is unique due to its combination of a cyclopentane ring and a bromine-substituted pyridine ring, which provides distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
1-(5-bromopyridin-3-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-10-5-9(6-14-7-10)11(8-13)3-1-2-4-11/h5-7H,1-4H2 |
Clé InChI |
BOGIGDAJZYESOM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


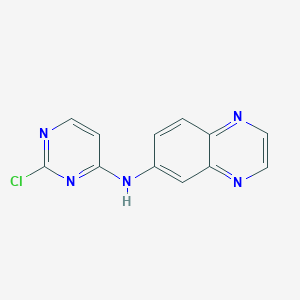
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)


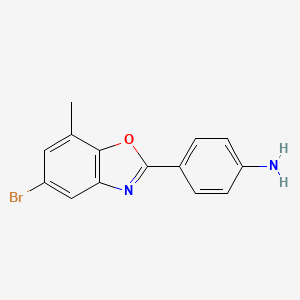
![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)

![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)

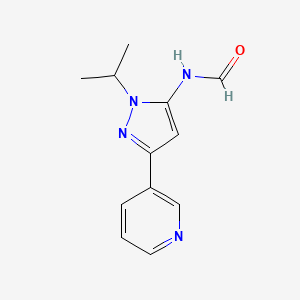
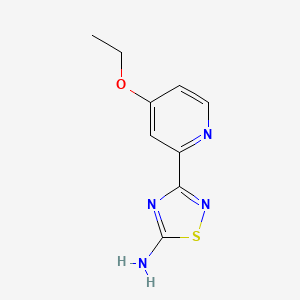

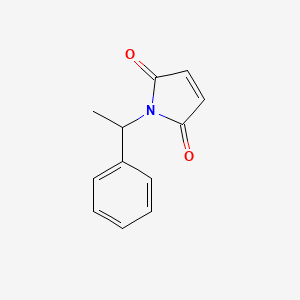
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
